2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride involves its interaction with specific molecular targets. It may act on potassium channels, leading to cell membrane hyperpolarization and modulation of cellular activities . The compound’s effects are mediated through its binding to these channels, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their anti-tumor activity.
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives: Used as potassium channel activators and anti-inflammatory agents.
Uniqueness
What sets 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride apart is its unique structure that allows for diverse chemical modifications and its potential for a wide range of applications in medicinal chemistry and pharmacology.
Properties
CAS No. |
86979-88-6 |
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Molecular Formula |
C13H24Cl3N3O |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-(2-ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-4-11-10-16(9-8-15(2)3)13-12(17-11)6-5-7-14-13;;;/h5-7,11H,4,8-10H2,1-3H3;3*1H |
InChI Key |
HRNAPHZULLURIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC=N2)CCN(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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